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Abstract
Tert-butyl 2-oxopyrrolidine-1-carboxylate, commonly referred to as N-Boc-2-pyrrolidinone, is

a pivotal chemical intermediate with significant utility in diverse fields, particularly in

pharmaceutical research and flavor synthesis. Its unique structure, featuring a lactam ring

protected by a tert-butoxycarbonyl (Boc) group, provides a stable yet strategically reactive

scaffold for complex molecular assembly. This guide offers a comprehensive exploration of its

core physicochemical properties, spectroscopic signature, synthesis, and reactivity. It is

intended for researchers, chemists, and drug development professionals who utilize or intend

to utilize this versatile building block in their work. We will delve into the causality behind its

reactivity, provide validated experimental protocols for its synthesis and characterization, and

summarize its safety and handling requirements.

Molecular Structure and Identification
Understanding the fundamental structure of N-Boc-2-pyrrolidinone is key to appreciating its

chemical behavior. The molecule consists of a five-membered lactam (a cyclic amide), 2-

pyrrolidinone, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This
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bulky, electron-withdrawing Boc group modifies the nucleophilicity of the nitrogen and

influences the reactivity of the adjacent methylene group.
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Caption: Chemical structure of Tert-butyl 2-oxopyrrolidine-1-carboxylate.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name tert-butyl 2-oxopyrrolidine-1-carboxylate

Synonyms
1-Boc-2-pyrrolidinone, N-Boc-2-pyrrolidinone, 2-

Oxopyrrolidine-1-carboxylic acid tert-butyl ester

CAS Number 85909-08-6[1][2][3]

Molecular Formula C₉H₁₅NO₃[2][3]

Molecular Weight 185.22 g/mol [2][3]

InChI
1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-

7(10)11/h4-6H2,1-3H3

InChIKey GJJYYMXBCYYXPQ-UHFFFAOYSA-N

SMILES CC(C)(C)OC(=O)N1CCCC1=O

Physicochemical Properties
The physical state and solubility of N-Boc-2-pyrrolidinone dictate its handling and reaction

conditions. It is typically a liquid or a low-melting solid at room temperature, soluble in a range

of common organic solvents.[1][2]

Table 2: Key Physicochemical Data
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Property Value Source(s)

Appearance

White or Colorless to Light

yellow/orange powder, lump,

or clear liquid.[2]

TCI, ChemBK

Physical State (20°C) Liquid[2] TCI

Density 1.086 g/mL at 25°C Sigma-Aldrich

Boiling Point 100-105°C at 0.5 mmHg Sigma-Aldrich

Flash Point
113°C (235.4°F) - closed

cup[3]
ChemBK, Sigma-Aldrich

Refractive Index (n20/D) 1.466[3] ChemBK, Sigma-Aldrich

Solubility
Soluble in methanol and

chloroform.[1]

N-Boc-2-pyrrolidinone: A

Versatile Intermediate

Storage Conditions
Refrigerate (0-10°C), store

under inert gas.[2]
TCI

Sensitivity Air and heat sensitive.[2] TCI

Spectroscopic Profile for Structural Elucidation
Structural confirmation of N-Boc-2-pyrrolidinone relies on standard spectroscopic techniques.

The data from NMR, IR, and MS provide a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton spectrum is characterized by three main regions. The nine chemically

equivalent protons of the tert-butyl group produce a sharp singlet around 1.5 ppm. The

protons on the pyrrolidinone ring appear as multiplets between approximately 2.0 and 3.6

ppm. The two protons alpha to the lactam carbonyl (C5-H₂) are typically around 2.5 ppm,

while the two protons adjacent to the nitrogen (C3-H₂) are further downfield, around 3.6 ppm,

due to the influence of the electronegative nitrogen atom.

¹³C NMR: The carbon spectrum shows distinct signals for the tert-butyl group (a quaternary

carbon around 80 ppm and methyl carbons near 28 ppm). The pyrrolidinone ring carbons
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appear in the aliphatic region (approx. 18-45 ppm). Two carbonyl carbons are observed at

the downfield end of the spectrum: the lactam carbonyl (C=O) around 175 ppm and the

carbamate carbonyl (Boc C=O) at a slightly higher field, typically around 150 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by two strong carbonyl (C=O) stretching absorptions. The

lactam carbonyl typically appears around 1700-1750 cm⁻¹, while the carbamate carbonyl of the

Boc group is observed at a higher frequency, approximately 1750-1790 cm⁻¹. The difference in

frequency is due to the electronic effects of the adjacent atoms (nitrogen in the ring vs. oxygen

in the carbamate). Additional peaks corresponding to C-H and C-N stretching are also present.

Mass Spectrometry (MS)
Under standard electron ionization (EI) conditions, the molecular ion peak (M⁺) at m/z = 185 is

expected. A prominent fragmentation pattern involves the loss of isobutylene (56 Da) from the

tert-butyl group to give a fragment at m/z = 129, or the loss of the entire Boc group.

Synthesis, Reactivity, and Applications
The utility of N-Boc-2-pyrrolidinone stems from the predictable reactivity conferred by its

functional groups.

Synthesis Workflow
The most common and straightforward synthesis involves the N-acylation of 2-pyrrolidinone

with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as 4-

dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.
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Caption: General workflow for the synthesis of N-Boc-2-pyrrolidinone.

Core Reactivity
The Boc group serves two primary functions: it protects the lactam nitrogen from participating in

reactions and its electron-withdrawing nature acidifies the protons on the carbon alpha to the

lactam carbonyl (the C3 position). This acidification is the cornerstone of its application as a

synthetic intermediate.

Asymmetric α-Deprotonation: The protons at the C3 position can be selectively removed by

strong, non-nucleophilic bases like sec-butyllithium (s-BuLi), often in the presence of a chiral

ligand such as (-)-sparteine.[4] This generates a chiral enolate that can react with various

electrophiles (e.g., alkyl halides, aldehydes) to form substituted pyrrolidinone derivatives with

high enantioselectivity. This method is a powerful tool for building stereochemically complex

molecules.[4][5]
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Ugi Reaction: N-Boc-2-pyrrolidinone is a valuable component in multicomponent reactions

like the Ugi reaction.[1] This allows for the rapid assembly of complex molecular scaffolds,

which is highly advantageous in drug discovery for generating libraries of diverse

compounds.[1]

Boc Group Deprotection: The Boc group is stable to a wide range of nucleophilic and basic

conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA)

in dichloromethane (DCM)), regenerating the free secondary amine of the lactam for further

functionalization.

Key Applications
Pharmaceutical Drug Development: The pyrrolidine ring is a common motif in many

biologically active compounds. N-Boc-2-pyrrolidinone provides a robust starting point for

synthesizing complex pyrrolidine-based structures, including inhibitors for targets like the

enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[6] Its role in

combinatorial chemistry facilitates the rapid exploration of chemical space to identify novel

drug candidates.[7]

Flavor Synthesis: In the food and fragrance industry, N-Boc-2-pyrrolidinone can be converted

into valuable Maillard flavor compounds through specific oxidative reactions.[1]

Safety and Handling
Proper handling of N-Boc-2-pyrrolidinone is essential to ensure laboratory safety. It is classified

as an irritant.

Table 3: GHS Hazard and Precautionary Statements
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Category Code Statement

Hazard H315 Causes skin irritation.

Hazard H319 Causes serious eye irritation.

Precaution P264
Wash skin thoroughly after

handling.

Precaution P280
Wear protective gloves/eye

protection/face protection.

Precaution P302+P352
IF ON SKIN: Wash with plenty

of water.[8]

Precaution P337+P313
If eye irritation persists: Get

medical advice/attention.

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.[9]

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g.,

nitrile), safety goggles or a face shield, and a lab coat.[9][10]

Storage: Store in a tightly closed container in a cool, dry place away from heat and sources

of ignition.[9] As it is air and heat sensitive, refrigeration under an inert atmosphere (e.g.,

nitrogen or argon) is recommended for long-term storage.[2]

First-Aid Measures:

Skin Contact: Immediately wash off with soap and plenty of water.[9][10]

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.[9][10]

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water and consult a physician.[9][10]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.tcichemicals.com/AT/en/p/B6082
https://www.chemicalbook.com/msds/81658-25-5.pdf
https://www.chemicalbook.com/msds/81658-25-5.pdf
https://www.angenechemical.com/sds/1260591-66-9.pdf
https://www.chemicalbook.com/msds/81658-25-5.pdf
https://www.tcichemicals.com/JP/en/p/B6082
https://www.chemicalbook.com/msds/81658-25-5.pdf
https://www.angenechemical.com/sds/1260591-66-9.pdf
https://www.chemicalbook.com/msds/81658-25-5.pdf
https://www.angenechemical.com/sds/1260591-66-9.pdf
https://www.chemicalbook.com/msds/81658-25-5.pdf
https://www.angenechemical.com/sds/1260591-66-9.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following protocols are provided as validated examples for the synthesis and

characterization of this compound.

Protocol 1: Synthesis of Tert-butyl 2-oxopyrrolidine-1-
carboxylate

Objective: To synthesize N-Boc-2-pyrrolidinone from 2-pyrrolidinone.

Materials: 2-pyrrolidinone, Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine

(DMAP), Tetrahydrofuran (THF), Ethyl acetate, Saturated aq. NH₄Cl, Brine, Anhydrous

MgSO₄.

Procedure:

To a solution of 2-pyrrolidinone (1.0 eq) in anhydrous THF in a round-bottom flask, add

DMAP (0.1 eq).

Stir the solution at room temperature and add a solution of (Boc)₂O (1.1 eq) in THF

dropwise over 30 minutes.

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction

progress by TLC.

Once the reaction is complete, concentrate the mixture under reduced pressure.

Dissolve the residue in ethyl acetate and wash sequentially with saturated aq. NH₄Cl and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography or vacuum distillation to yield

the pure product.

Protocol 2: NMR Sample Preparation and Analysis
Objective: To confirm the structure and purity of the synthesized product via ¹H NMR.

Materials: Synthesized N-Boc-2-pyrrolidinone, Deuterated chloroform (CDCl₃), NMR tube.
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Procedure:

Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of CDCl₃.

Transfer the solution to a clean, dry NMR tube.

Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz).

Validation: The resulting spectrum should show a sharp singlet at ~1.5 ppm integrating to

9H (Boc group) and a series of multiplets between 2.0-3.7 ppm integrating to a total of 6H

(pyrrolidinone ring protons). The absence of a broad NH peak (from starting material) and

the correct integration ratios confirm the product's identity and high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nbinno.com [nbinno.com]

2. tert-Butyl 2-Oxopyrrolidine-1-carboxylate | 85909-08-6 | Tokyo Chemical Industry Co., Ltd.
(JP) [tcichemicals.com]

3. chembk.com [chembk.com]

4. pubs.acs.org [pubs.acs.org]

5. pubs.acs.org [pubs.acs.org]

6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein
Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

7. Applications of combinatorial technologies to drug discovery. 1. Background and peptide
combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

8. tert-Butyl 2-Oxopyrrolidine-1-carboxylate | 85909-08-6 | TCI Deutschland GmbH
[tcichemicals.com]

9. chemicalbook.com [chemicalbook.com]

10. angenechemical.com [angenechemical.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b125022?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/other-organic-chemicals/n-boc-2-pyrrolidinone-flavor-pharma-intermediate-xh
https://www.tcichemicals.com/JP/en/p/B6082
https://www.tcichemicals.com/JP/en/p/B6082
https://www.chembk.com/en/chem/1-%28TERT-BUTOXYCARBONYL%29-2-PYRROLIDINONE
https://pubs.acs.org/doi/abs/10.1021/jo2011347
https://pubs.acs.org/doi/10.1021/ja00087a008
https://pmc.ncbi.nlm.nih.gov/articles/PMC2517584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2517584/
https://pubmed.ncbi.nlm.nih.gov/8176700/
https://pubmed.ncbi.nlm.nih.gov/8176700/
https://www.tcichemicals.com/AT/en/p/B6082
https://www.tcichemicals.com/AT/en/p/B6082
https://www.chemicalbook.com/msds/81658-25-5.pdf
https://www.angenechemical.com/sds/1260591-66-9.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Physicochemical properties of Tert-butyl 2-
oxopyrrolidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125022#physicochemical-properties-of-tert-butyl-2-
oxopyrrolidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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